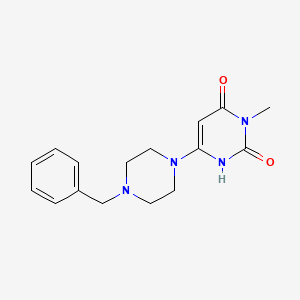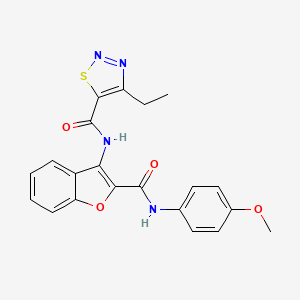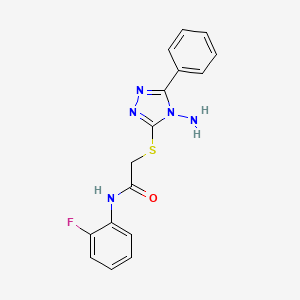
6-(4-benzylpiperazin-1-yl)-3-methyl-1H-pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-(4-benzylpiperazin-1-yl)-3-methyl-1H-pyrimidine-2,4-dione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a benzylpiperazine with a 3-methyl-1H-pyrimidine-2,4-dione. The exact method would depend on the specific conditions and reagents used .Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrimidine ring substituted with a methyl group at the 3rd position and a benzylpiperazine at the 6th position .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. For example, it might participate in nucleophilic substitution reactions or act as a base due to the presence of nitrogen atoms .Scientific Research Applications
Antithrombotic Properties
6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione, a compound closely related to the chemical , has been identified as a new antithrombotic compound with favorable cerebral and peripheral effects. It has been synthesized from enamine with good yield by two methods, indicating its potential in therapeutic applications related to blood clotting disorders (Furrer, Wágner, & Fehlhaber, 1994).
Histamine H4 Receptor Ligand
A series of 2-aminopyrimidines, including compounds structurally similar to 6-(4-benzylpiperazin-1-yl)-3-methyl-1H-pyrimidine-2,4-dione, have been synthesized as ligands of the histamine H4 receptor. These compounds have shown potential in vitro as anti-inflammatory agents and in pain models, suggesting their use in addressing inflammatory and nociceptive conditions (Altenbach et al., 2008).
Nucleoside Base Analog Studies
Research on 6-amino-5-benzyl-3-methylpyrazin-2-one, a structurally similar compound, focuses on its incorporation into oligonucleotides as a pyrimidine base analog. This compound has potential in the study of nonstandard base pairs in DNA and RNA, which could have implications in genetic engineering and therapy (Voegel, von Krosigk, & Benner, 1993).
Antibacterial Activity
Compounds including benzyl piperazine linked with pyrimidine have been synthesized and shown to possess antibacterial activity. This suggests potential applications in developing new antibacterial agents, particularly against specific bacterial strains (Merugu, Ramesh, & Sreenivasulu, 2010).
Anticonvulsant Properties
Derivatives of N-(4-methylpiperazin-1-yl)- and N-[3-(4-methylpiperazin-1-yl)propyl] with pyrrolidine-2,5-dione structures, closely related to the chemical , have shown anticonvulsant activity in experimental models. This points to their potential use in the development of new treatments for seizure disorders (Obniska, Jurczyk, Zejc, Kamiński, Tatarczyńska, & Stachowicz, 2005).
Synthetic Chemistry Applications
Related compounds have been utilized in synthetic chemistry for the production of various organic substrates. This highlights the compound's utility in chemical synthesis and the development of new chemical entities (Liebscher & Jin, 1999).
Development of Novel Ligands and Antimicrobial Agents
Research has also been focused on developing novel ligands for specific receptors and creating new antimicrobial agents, indicating a broad range of potential pharmaceutical applications (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
The potential applications and future directions for this compound would depend largely on its properties and the results of experimental studies. It could potentially be explored for use in fields like medicinal chemistry, materials science, or as a building block in the synthesis of more complex molecules .
Properties
IUPAC Name |
6-(4-benzylpiperazin-1-yl)-3-methyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-18-15(21)11-14(17-16(18)22)20-9-7-19(8-10-20)12-13-5-3-2-4-6-13/h2-6,11H,7-10,12H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJGWNMSQFLIHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethoxybenzamide](/img/structure/B2534385.png)
![Ethyl 4-methyl-2-[(2-phenoxyacetyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2534386.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2534387.png)
![4-(3-Chlorophenyl)-5-methyl-2-[5-[2-(trifluoromethoxy)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2534388.png)
![2-{[(E)-1H-indol-3-ylmethylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B2534392.png)

![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2534395.png)



![2-cyano-N-(3-methoxyphenyl)-3-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2534403.png)
![2-Bromo-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2534404.png)


